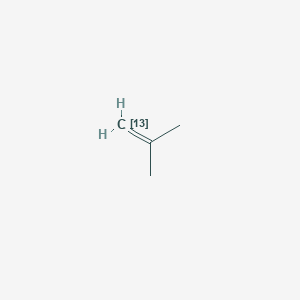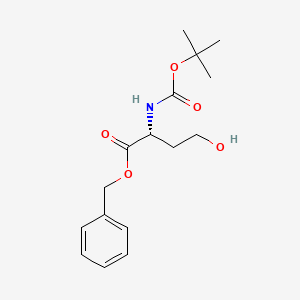
2-Methyl(113C)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl(113C)prop-1-ene, also known as isobutylene-13C, is a hydrocarbon with the chemical formula (13CH3)2C=13CH2. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas and is of considerable industrial value .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl(113C)prop-1-ene can be synthesized through various methods. One common method involves the catalytic dehydrogenation of isobutane. This process typically uses a catalyst such as platinum or chromium oxide at high temperatures to remove hydrogen atoms from isobutane, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by dehydrating tertiary butyl alcohol (TBA) or through catalytic dehydrogenation of isobutane.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl(113C)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylpropylene oxide (MPO) using tert-butyl hydroperoxide (TBHP) as an oxidant.
Polymerization: It can be polymerized to produce butyl rubber (polyisobutylene).
Alkylation: It can be alkylated with butane to produce isooctane, a fuel additive.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant in the presence of a molybdenum-based catalyst.
Polymerization: Polymerization typically requires a catalyst such as aluminum chloride.
Alkylation: Alkylation reactions often use sulfuric acid as a catalyst.
Major Products Formed
Oxidation: 2-Methylpropylene oxide (MPO).
Polymerization: Butyl rubber (polyisobutylene).
Alkylation: Isooctane.
Aplicaciones Científicas De Investigación
2-Methyl(113C)prop-1-ene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl(113C)prop-1-ene varies depending on the reaction it undergoes. For example, in the epoxidation reaction, TBHP is activated by a molybdenum-based catalyst to generate highly active tert-butyl peroxide radicals. These radicals then react with this compound to form 2-Methylpropylene oxide (MPO) .
Comparación Con Compuestos Similares
2-Methyl(113C)prop-1-ene is similar to other butylene isomers, such as:
- 1-Butene
- cis-2-Butene
- trans-2-Butene
Uniqueness
What sets this compound apart from its isomers is its branched structure, which gives it unique chemical properties and reactivity. For instance, its branched structure makes it more reactive in polymerization reactions compared to its linear isomers .
Propiedades
Fórmula molecular |
C4H8 |
|---|---|
Peso molecular |
57.1 g/mol |
Nombre IUPAC |
2-methyl(113C)prop-1-ene |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1 |
Clave InChI |
VQTUBCCKSQIDNK-OUBTZVSYSA-N |
SMILES |
CC(=C)C |
SMILES isomérico |
CC(=[13CH2])C |
SMILES canónico |
CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-5-methoxy-2-methylbenzo[d]thiazole](/img/structure/B1642306.png)


![5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1642312.png)



